Apelin Receptor Agonist Potency Enhancement
Incorporation of the 3,3-difluoropiperidine moiety into an apelin receptor agonist scaffold resulted in a significant improvement in functional potency. The effective concentration (EC50) for receptor activation decreased from 162 nM to 6.5 nM when the 3,3-difluoropiperidine building block was integrated, representing a 24.9-fold increase in potency .
| Evidence Dimension | Functional Potency (EC50) at Apelin Receptor |
|---|---|
| Target Compound Data | EC50 = 6.5 nM (with 3,3-difluoropiperidine moiety) |
| Comparator Or Baseline | EC50 = 162 nM (without 3,3-difluoropiperidine moiety, i.e., control agonist) |
| Quantified Difference | 24.9-fold improvement in potency (lower EC50) |
| Conditions | Apelin receptor agonist functional assay |
Why This Matters
This data demonstrates a direct, quantifiable advantage for using this specific fluorinated building block to enhance the potency of lead compounds targeting the apelin receptor, a target relevant in cardiovascular and metabolic diseases.
